3,4-Bis(4-hydroxyphenyl)-3-hexenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62080-79-9 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-[(Z)-6-hydroxy-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C18H20O3/c1-2-17(13-3-7-15(20)8-4-13)18(11-12-19)14-5-9-16(21)10-6-14/h3-10,19-21H,2,11-12H2,1H3/b18-17- |
InChI Key |
AHVATZBFNWVXRV-ZCXUNETKSA-N |
SMILES |
CCC(=C(CCO)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Isomeric SMILES |
CC/C(=C(\CCO)/C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(=C(CCO)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Synonyms |
3,4-BHTH 3,4-bis(4-hydroxyphenyl)-3-hexenol 3,4-bis(4-hydroxyphenyl)-3-hexenol, (E)-isomer 3,4-bis(4-hydroxyphenyl)-3-hexenol, (Z)-isomer 3,4-bis(4-hydroxyphenyl)-trans-3-hexenol 3,4-bis(p-hydroxyphenyl)-trans-3-hexenol |
Origin of Product |
United States |
Stereochemical Considerations and Isomerism in 3,4 Bis 4 Hydroxyphenyl 3 Hexenol Research
Analysis of (E) and (Z) Isomerism and Diastereomeric Forms
The central structural feature dictating the stereochemistry of 3,4-Bis(4-hydroxyphenyl)-3-hexenol is the C3=C4 double bond. The substitution pattern around this bond allows for the existence of geometric isomers, specifically (E) and (Z) isomers. These isomers arise from the different spatial arrangements of the substituents attached to the double-bonded carbon atoms.
(E)-isomer: In this configuration, the higher priority groups on each carbon of the double bond are on opposite sides.
(Z)-isomer: In this configuration, the higher priority groups on each carbon of the double bond are on the same side.
The priority of the substituent groups is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the substituents on C3 are a 4-hydroxyphenyl group and an ethyl group, while on C4 they are a 4-hydroxyphenyl group and a 2-hydroxyethyl group.
In addition to geometric isomerism, the molecule has the potential for diastereomerism if chiral centers are present. The carbon atoms of the double bond (C3 and C4) are sp2 hybridized and not chiral centers. However, if any reactions or modifications were to introduce chirality, the relationship between the existing (E)/(Z) isomerism and the new chiral centers would lead to diastereomeric forms. At present, the primary stereochemical distinction lies in the (E) and (Z) configurations.
Databases such as PubChem acknowledge the existence of both (E)-3,4-bis(4-hydroxyphenyl)-3-hexenol and (Z)-3,4-bis(4-hydroxyphenyl)-3-hexenol, indicating that both geometric isomers are recognized chemical entities.
Table 1: Recognized Isomers of this compound
| Isomer Name | Type of Isomerism | Key Structural Feature |
|---|---|---|
| (E)-3,4-Bis(4-hydroxyphenyl)-3-hexenol | Geometric Isomer | Higher priority groups on opposite sides of the C3=C4 double bond. |
Influence of Stereochemistry on Molecular Conformation
The planarity of the C=C double bond restricts rotation, leading to distinct and relatively rigid molecular shapes for the (E) and (Z) isomers. The torsional angles around the single bonds connecting the phenyl rings and other side chains to the central alkene core will be influenced by steric hindrance between the various substituents.
For the (Z)-isomer: The two bulky 4-hydroxyphenyl groups are positioned on the same side of the double bond, which could lead to significant steric strain. To alleviate this, the phenyl rings are likely to be twisted out of the plane of the double bond to a considerable degree. This twisting would result in a more compact, non-planar conformation.
For the (E)-isomer: The 4-hydroxyphenyl groups are on opposite sides of the double bond, leading to less steric hindrance between them compared to the (Z)-isomer. This arrangement would likely allow for a more extended and potentially more planar conformation of the molecular backbone.
Stereoselective Synthesis and Chiral Resolution Methodologies
The controlled synthesis of a specific stereoisomer of this compound is a key challenge in its chemical research. Stereoselective synthesis aims to produce a single desired isomer, either (E) or (Z), while minimizing the formation of the other.
General strategies for the stereoselective synthesis of substituted alkenes, which could theoretically be applied to this compound, include:
Wittig Reaction and its Variants: The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for forming carbon-carbon double bonds. The choice of reagents and reaction conditions can often be tuned to favor the formation of either the (E) or (Z) isomer. For example, unstabilized ylides in the Wittig reaction typically favor the (Z)-alkene, while stabilized ylides often yield the (E)-alkene.
McMurry Coupling: This reaction involves the reductive coupling of two ketone or aldehyde molecules to form an alkene. It can be effective for synthesizing sterically hindered alkenes and, depending on the substrates, may offer some degree of stereoselectivity.
Stereoselective Reduction of Alkynes: The partial reduction of a corresponding alkyne precursor can provide stereoselective access to either the (E) or (Z) alkene. For instance, reduction with sodium in liquid ammonia (B1221849) typically yields the (E)-alkene, while catalytic hydrogenation using Lindlar's catalyst affords the (Z)-alkene.
As this compound is an allylic alcohol, if enantiomeric forms were to be synthesized or resolved, methods specific to this class of compounds would be relevant. Chiral resolution is the process of separating a racemic mixture (an equal mixture of enantiomers) into its constituent enantiomers. Common methodologies include:
Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid). These diastereomers can then be separated by physical means such as fractional crystallization.
Enzymatic Resolution: Enzymes, such as lipases, can exhibit high enantioselectivity in catalyzing reactions like esterification or hydrolysis. This can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column to physically separate enantiomers based on their differential interactions with the CSP.
While these are established methodologies for stereoselective synthesis and chiral resolution, specific documented applications of these techniques for the synthesis of this compound isomers are not readily found in publicly available scientific literature. The development of such specific methods would be a subject of dedicated research.
Table 2: Potential Methodologies for Stereoisomer Control
| Methodology | Target Stereochemistry | General Principle |
|---|---|---|
| Horner-Wadsworth-Emmons Reaction | (E) or (Z) Isomer | Reaction of a phosphonate (B1237965) carbanion with a carbonyl compound. |
| Alkyne Reduction (Lindlar's Catalyst) | (Z) Isomer | Catalytic hydrogenation of an alkyne over a poisoned palladium catalyst. |
| Alkyne Reduction (Na/NH₃) | (E) Isomer | Dissolving metal reduction of an alkyne. |
| Enzymatic Resolution | Enantiomers | Selective enzymatic reaction of one enantiomer in a racemic mixture. |
Metabolic Pathways and Biotransformation Studies of 3,4 Bis 4 Hydroxyphenyl 3 Hexenol
In Vitro Metabolic Fate using Subcellular Fractions (e.g., Liver Microsomes)
Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov These in vitro systems are widely used to study the metabolic stability of compounds and to identify the enzymes and pathways involved in their biotransformation. nih.govfrontiersin.org For 3,4-Bis(4-hydroxyphenyl)-3-hexenol, incubation with liver microsomes in the presence of necessary cofactors like NADPH would initiate Phase I metabolic reactions. frontiersin.org
Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or unmask functional groups on the parent compound, making it more polar. nih.govresearchgate.net For this compound, which possesses two phenolic rings, the primary Phase I reactions are expected to be oxidation and hydroxylation events.
Given its structural similarity to other bisphenol compounds, the anticipated oxidative metabolites would include hydroxylated derivatives on the aromatic rings. nih.gov Aromatic hydroxylation is a common metabolic pathway catalyzed by cytochrome P450 enzymes. mdpi.com This can lead to the formation of catechol (dihydroxy-phenyl) or even trihydroxy-phenyl derivatives. For instance, the introduction of a hydroxyl group ortho to the existing one would result in a catechol moiety. nih.gov Further oxidation of these catechols can lead to the formation of reactive quinone intermediates. nih.govnih.gov Another potential site of oxidation is the hexenol backbone.
Table 1: Potential Phase I Metabolites of this compound
| Parent Compound | Potential Metabolite | Metabolic Reaction |
| This compound | 3-(3,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-hexenol | Aromatic Hydroxylation |
| This compound | 3,4-Bis(3,4-dihydroxyphenyl)-3-hexenol | Aromatic Hydroxylation |
| This compound | Quinone derivative | Oxidation |
The cytochrome P450 (CYP) enzyme superfamily is the primary catalyst for Phase I oxidative metabolism of a vast array of xenobiotics. mdpi.comnih.gov These heme-containing proteins are located predominantly in the endoplasmic reticulum of hepatocytes. researchgate.net The specific CYP isoforms responsible for the metabolism of this compound would likely be determined through reaction phenotyping studies using a panel of human recombinant CYP enzymes or specific chemical inhibitors in liver microsome incubations. nih.gov
Given that CYP3A4 is responsible for the metabolism of approximately 40% of all prescription medications, it is a likely candidate for the biotransformation of this compound. ufl.edu Other isoforms such as CYP1A2, CYP2C9, CYP2C19, and CYP2D6 are also major contributors to drug metabolism and could be involved. nih.gov The catalytic cycle of CYP enzymes involves the binding of the substrate to the active site, followed by electron transfer from NADPH-cytochrome P450 reductase, and the activation of molecular oxygen to insert an oxygen atom into the substrate. nih.gov
Investigation of Phase II Conjugation Pathways
Following Phase I metabolism, the introduced or exposed functional groups can undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous polar molecules to the metabolite, which significantly increases its water solubility and facilitates its excretion from the body. reactome.orgupol.cz The hydroxyl groups of this compound and its hydroxylated Phase I metabolites make them ideal substrates for Phase II enzymes. nih.gov
The most common Phase II reactions are glucuronidation and sulfation. upol.cz
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this reaction conjugates glucuronic acid to the hydroxyl groups. UGTs are microsomal enzymes, similar to CYPs. reactome.org
Sulfation: This pathway is mediated by sulfotransferases (SULTs), which are cytosolic enzymes that transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
Methylation: Catechol O-methyltransferase (COMT) could methylate any catechol metabolites formed during Phase I. upol.cz
Other potential conjugation pathways include acetylation and conjugation with glutathione (B108866) or amino acids. nih.gov
Table 2: Major Phase II Conjugation Reactions
| Conjugation Reaction | Enzyme Family | Cellular Location | Endogenous Substrate |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Microsomal | UDP-glucuronic acid |
| Sulfation | Sulfotransferases (SULTs) | Cytosolic | PAPS |
| Methylation | Methyltransferases (e.g., COMT) | Cytosolic | S-adenosylmethionine |
Comparative Biotransformation Across Different Biological Systems
The rate and pathways of drug metabolism can vary significantly between different species. nih.gov These differences are primarily due to variations in the expression levels and catalytic activities of metabolic enzymes like CYPs and UGTs. unl.edu Therefore, the biotransformation of this compound is expected to show species-dependent differences.
For example, a comparative study of phenol (B47542) metabolism in three species of trout demonstrated species-specific differences in the Michaelis-Menten kinetics for both Phase I and Phase II reactions. mdpi.comresearchgate.net Such comparative in vitro studies, using liver microsomes from different species (e.g., rat, mouse, dog, and human), are crucial in preclinical drug development to assess whether animal models can accurately predict the metabolic fate of a compound in humans. unl.edu The rank ordering of metabolic conversion rates in liver microsomes can differ significantly across species. frontiersin.org These studies help in understanding potential differences in the profile of metabolites formed, which can have implications for efficacy and safety assessments. nih.gov
Environmental Occurrence and Research Implications of 3,4 Bis 4 Hydroxyphenyl 3 Hexenol Excluding Human Exposure and Risk Assessment
Analytical Detection Methodologies in Environmental Samples (e.g., Dust)
While specific methods for the detection of 3,4-Bis(4-hydroxyphenyl)-3-hexenol in environmental samples like dust have not been detailed in the available literature, the analytical approaches for other bisphenols can be extrapolated. The determination of bisphenols in solid matrices such as dust presents an analytical challenge due to the complexity of the matrix and the typically low concentrations of the target compounds.
A common workflow for the analysis of bisphenols in solid environmental samples involves several key steps:
Extraction: The initial step is to separate the target analyte from the solid matrix. Techniques such as ultrasound-assisted solvent extraction (UASE) are frequently employed for this purpose. Pressurized liquid extraction (PLE) and Soxhlet extraction are also utilized.
Clean-up: Following extraction, a clean-up step is crucial to remove interfering substances from the sample extract. Solid-phase extraction (SPE) is a widely used technique for this purification process.
Instrumental Analysis: The final determination of the compound is typically performed using chromatographic techniques coupled with mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become increasingly popular for the analysis of bisphenols due to its high sensitivity and selectivity.
Table 1: General Analytical Techniques for Bisphenols in Solid Environmental Matrices
| Analytical Step | Technique | Description |
| Extraction | Ultrasound-Assisted Solvent Extraction (UASE) | Employs ultrasonic waves to enhance the extraction of analytes from a solid matrix into a solvent. |
| Pressurized Liquid Extraction (PLE) | Uses elevated temperatures and pressures to increase the efficiency of solvent extraction. | |
| Soxhlet Extraction | A classical method involving continuous extraction of a solid with a distilled solvent. | |
| Clean-up | Solid-Phase Extraction (SPE) | A technique used to purify samples by selectively adsorbing the analyte or interferences onto a solid sorbent. |
| Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective analytical method that separates compounds using liquid chromatography and identifies them based on their mass-to-charge ratio. |
Environmental Degradation Pathways (e.g., Phototransformation, Biodegradation)
Specific studies on the environmental degradation pathways of this compound are not presently available. However, research on other bisphenols provides insights into the likely transformation processes this compound may undergo in the environment.
Phototransformation:
Phototransformation, or degradation by light, is a potential environmental fate for many organic compounds. For some bisphenols, photolysis can be a significant degradation pathway. The rate and products of phototransformation are influenced by environmental factors such as the presence of dissolved organic matter, which can act as a photosensitizer.
Biodegradation:
Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental fate of many chemicals. Studies on a variety of bisphenols have demonstrated that their biodegradability can vary significantly depending on their chemical structure. nih.gov For instance, some bisphenols are readily degraded under aerobic conditions by microorganisms found in river water, while others are more persistent. nih.gov Anaerobic biodegradation in sediments is another potential pathway. The degradation of bisphenols often involves hydroxylation and subsequent ring cleavage by microbial enzymes.
Role within the Context of Environmental Chemical Research
Currently, there is no specific information available in the scientific literature to define the role of this compound within the context of environmental chemical research. Research on bisphenols as a class focuses on their potential as endocrine-disrupting compounds and their prevalence and fate in the environment. Without dedicated studies on this compound, its specific environmental relevance remains uncharacterized.
Future Research Directions and Emerging Methodologies
Advanced Omics Approaches in Mechanistic Studies
Future investigations into the biological mechanisms of 3,4-Bis(4-hydroxyphenyl)-3-hexenol will increasingly rely on advanced omics technologies. These high-throughput methods offer a holistic view of the molecular changes occurring within a biological system in response to exposure, moving beyond single-endpoint analyses. nih.gov
Omics approaches, including transcriptomics, proteomics, and metabolomics, can generate vast datasets that illuminate the compound's influence on gene expression, protein levels, and metabolic pathways. nih.govmdpi.com For a compound like this compound, which is structurally similar to estrogenic compounds, these techniques are invaluable for identifying its potential as an endocrine-disrupting chemical (EDC). nih.govmdpi.com By applying a non-biased, genome-wide approach, researchers can identify novel genes and signaling pathways affected by the compound, providing a more complete picture of its mode of action. nih.gov
For instance, integrated transcriptome and metabolome analysis can uncover networks of responsive genes and downstream metabolic shifts. mdpi.com This could reveal, for example, how this compound might alter pathways related to steroid hormone biosynthesis or cholesterol metabolism, a precursor for estrogens. mdpi.comfrontiersin.org Such studies can generate "molecular fingerprints" that characterize the biological response to the exposure, helping to predict potential long-term health risks. nih.gov
Table 1: Application of Omics Technologies in Mechanistic Studies of this compound
| Omics Technology | Objective | Potential Findings |
| Transcriptomics | To analyze the complete set of RNA transcripts and identify changes in gene expression. | Identification of estrogen-responsive genes, altered signaling pathways (e.g., nuclear receptor pathways), and off-target genomic effects. |
| Proteomics | To study the entire complement of proteins, including their expression, modifications, and interactions. | Detection of changes in protein levels (e.g., estrogen receptors, heat shock proteins), and analysis of post-translational modifications indicative of cellular stress or signaling activation. |
| Metabolomics | To profile the complete set of small-molecule metabolites. | Characterization of alterations in endogenous metabolite profiles, such as steroids, lipids, and amino acids, revealing metabolic reprogramming. mdpi.com |
| Multi-Omics Integration | To combine data from different omics platforms for a systems-level understanding. | Elucidation of the complete cascade from gene expression to protein function and metabolic output, providing a comprehensive model of the compound's biological impact. frontiersin.org |
Development of Novel Analytical Tools for Low-Level Detection
A significant challenge in assessing the environmental impact and exposure risk of compounds like this compound is their detection at very low concentrations in complex matrices such as wastewater and surface water. nih.gov Future research will focus on developing more sensitive and selective analytical tools capable of quantifying trace amounts of this compound.
Current advanced methods for detecting estrogenic compounds often involve a combination of sophisticated sample preparation techniques and highly sensitive instrumentation. nih.govnih.gov Techniques like solid-phase extraction (SPE) are used to preconcentrate analytes from water samples, thereby increasing the sensitivity of the subsequent analysis. nih.govunesp.br Instrumental analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) provides high selectivity and allows for detection limits in the nanogram-per-liter (ng/L) range. nih.govmst.dk
Emerging methodologies aim to push these detection limits even lower and improve the speed and efficiency of analysis. The development of advanced biosensors is a promising area. researchgate.net Electrochemical sensors, for example, can be modified with nanomaterials like carbon nanotubes to enhance their electronic transducer capabilities, while synthetic receptors can provide molecular recognition, increasing selectivity. researchgate.netnih.gov Such sensors have the potential to achieve extremely low limits of detection, in some cases down to the femtomolar (fM) level. researchgate.net
Table 2: Advanced Analytical Methods for Low-Level Detection of Phenolic Compounds
| Analytical Technique | Sample Preparation | Typical Limit of Detection (LOD) | Key Advantages |
| GC-MS/MS | Solid-Phase Extraction (SPE), Derivatization | Low ng/L | High selectivity and sensitivity, robust and well-established. mst.dk |
| LC-MS/MS | Solid-Phase Extraction (SPE) | Sub-ng/L to low ng/L | High sensitivity and selectivity, suitable for a wide range of compounds without derivatization. nih.govmst.dk |
| Electrochemical Biosensors | Direct measurement or minimal prep | µM to fM | High sensitivity, potential for portability and rapid analysis. researchgate.netnih.gov |
| Immunoassays (e.g., ELISA) | Minimal | ng/L | High-throughput, fast analysis speed, and cost-effective screening. researchgate.net |
Integration of In Silico and Experimental Approaches for Comprehensive Characterization
To achieve a comprehensive understanding of this compound, future research will increasingly integrate computational (in silico) methods with traditional experimental validation. mdpi.com This synergistic approach can accelerate the characterization of the compound's biological activity, particularly its potential to interact with targets like the estrogen receptor (ER). mdpi.comnih.gov
In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are powerful tools for predicting how a ligand will bind to a protein receptor. nih.govnih.gov Molecular docking simulations can predict the binding affinity and orientation of this compound within the ligand-binding domain of the ER, identifying key amino acid interactions. nih.govresearchgate.net QSAR studies can develop mathematical models that correlate the structural features of a series of related compounds with their biological activity, which can then be used to predict the potency of new or untested molecules. nih.govsemanticscholar.org
These computational predictions, however, require experimental validation. An integrated workflow would involve using in silico models to generate hypotheses and prioritize compounds for testing. researchgate.net These predictions would then be tested in the laboratory using techniques such as in vitro binding assays to measure affinity for the ER and cell-based reporter gene assays to quantify estrogenic or anti-estrogenic activity. nih.gov Molecular dynamics simulations can further refine the understanding of the ligand-receptor complex by modeling its dynamic behavior over time. acs.org This combination of computational screening and focused experimental work represents an efficient strategy for characterizing the endocrine-disrupting potential of this compound. mdpi.com
Table 3: Integrated In Silico and Experimental Workflow for Characterization
| Step | Methodology | Description |
| 1. In Silico Screening | QSAR, Molecular Docking | Predicts the binding affinity and interaction of this compound with the estrogen receptor based on its molecular structure. nih.govnih.gov |
| 2. Hypothesis Generation | Computational Analysis | Generates hypotheses about specific molecular interactions and predicts the compound's potential as an agonist or antagonist. researchgate.net |
| 3. Experimental Validation (In Vitro) | Receptor Binding Assays, Cell-Based Assays | Quantifies the binding affinity to the ER and measures the functional response (e.g., gene activation) in cultured cells. nih.gov |
| 4. Dynamic Simulation | Molecular Dynamics (MD) | Simulates the dynamic movement of the compound within the receptor's binding pocket to assess the stability of the interaction. acs.org |
| 5. Model Refinement | Iterative Feedback | Uses experimental data to refine and improve the predictive power of the in silico models for future studies. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the purity and structural identity of 3,4-Bis(4-hydroxyphenyl)-3-hexenol?
- Methodological Answer : Utilize a combination of high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For NMR, focus on and spectra to resolve aromatic protons (4-hydroxyphenyl groups) and the hexenol backbone. Mass spectrometry (MS) can validate molecular weight (266.33 g/mol) and fragmentation patterns. Cross-reference with thermodynamic data (e.g., Gibbs free energy: 159.60 kJ/mol) to predict stability during analysis .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications (skin/eye irritation, Category 2). Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Store in airtight containers at room temperature, away from oxidizers. In case of spills, absorb with inert materials (e.g., silica gel) and dispose of as hazardous waste. Implement fume hoods for synthesis steps involving volatile intermediates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data when characterizing stereoisomers of this compound?
- Methodological Answer : For E/Z isomer discrimination, employ chiral chromatography (e.g., chiral stationary phase HPLC) or circular dichroism (CD) spectroscopy. Computational modeling (DFT calculations) can predict NMR chemical shifts and optical activity. Compare experimental data with known trans-isomer parameters (e.g., CAS 84-17-3 for dienestrol analogs) to identify stereochemical mismatches .
Q. What strategies optimize synthetic yield while minimizing by-products in this compound synthesis?
- Methodological Answer : Use palladium-catalyzed cross-coupling for biphenyl bond formation, optimizing solvent polarity (e.g., DMF/water mixtures) and temperature (80–100°C). Monitor reaction progress via TLC with UV visualization. Introduce protecting groups (e.g., acetyl) on hydroxyl moieties to prevent undesired oxidation. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate ≥95% purity .
Q. How can thermodynamic properties inform reactivity predictions for this compound under varying experimental conditions?
- Methodological Answer : Calculate enthalpy (: -81.55 kJ/mol) and entropy changes using the Joback method to model reaction feasibility. Predict degradation pathways (e.g., thermal decomposition above 175°C) via thermogravimetric analysis (TGA). Correlate water solubility (log10WS: -4.95) with solvent selection for recrystallization or biological assays .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer : Conduct dose-response assays (e.g., IC in cancer cell lines) under standardized conditions (pH 7.4, 37°C). Validate results against structurally similar compounds (e.g., diethylstilbestrol, CAS 84-17-3) to identify structure-activity relationships. Use meta-analysis to reconcile discrepancies caused by assay variability (e.g., MTT vs. ATP-based viability tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
